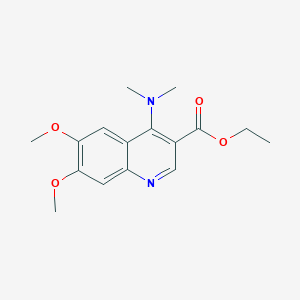

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by esterification and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance production efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in cellular studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in polymerization reactions.

Methyl 4-(dimethylamino)benzoate: Similar in structure but with different functional groups, affecting its reactivity and applications.

2-Ethylhexyl 4-(dimethylamino)benzoate: Used in sunscreens due to its UV-absorbing properties.

Uniqueness: Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate stands out due to its quinoline backbone, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse applications, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antineoplastic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with two methoxy groups and a dimethylamino group. This configuration enhances its solubility and biological activity. The compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.29 g/mol |

| Functional Groups | Dimethylamino, Methoxy, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation. It acts as a kinase inhibitor , targeting specific enzymes such as tyrosine kinases that play crucial roles in signaling pathways regulating cell division and survival .

Key Mechanisms:

- Inhibition of Tyrosine Kinases: The compound inhibits the activity of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Cell Cycle Arrest: Studies indicate that the compound induces cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell cycle .

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound across various cancer models:

Anticancer Activity

- Cell Line Studies: In vitro studies using leukemia cell lines (e.g., MV4-11) demonstrated that the compound significantly reduced cell viability and induced apoptosis. The IC50 values for these effects were reported in the low micromolar range .

- Animal Models: Preclinical studies using xenograft models have shown that treatment with the compound resulted in substantial tumor growth inhibition, supporting its potential as an effective anticancer agent .

Case Studies

- Leukemia Models: A study focused on acute myeloid leukemia (AML) reported that this compound exhibited selective cytotoxicity against FLT3-ITD mutant cells compared to normal cells. This specificity is crucial for minimizing side effects associated with traditional chemotherapy.

- Mechanistic Insights: Further investigation revealed that the compound downregulated phosphorylation of critical signaling proteins such as STAT5 and ERK1/2, which are involved in cell survival and proliferation pathways. This indicates a multi-faceted mechanism of action that could be leveraged for therapeutic development .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | FLT3, RTKs | 0.5 - 5 |

| Compound A (similar structure) | Moderate Anticancer | c-KIT | 10 - 20 |

| Compound B (different substituents) | Weak Anticancer | EGFR | >20 |

Properties

Molecular Formula |

C16H20N2O4 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C16H20N2O4/c1-6-22-16(19)11-9-17-12-8-14(21-5)13(20-4)7-10(12)15(11)18(2)3/h7-9H,6H2,1-5H3 |

InChI Key |

UDRUCJLSEGCUIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.